molecular formula C21H11NO5S B2707180 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate CAS No. 300556-24-5

3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2707180
CAS No.: 300556-24-5
M. Wt: 389.38
InChI Key: QARVHQHYIZLCED-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a complex organic compound that integrates multiple heterocyclic structures, including benzothiazole, chromone, and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of Benzothiazole Derivative: The synthesis begins with the preparation of the benzothiazole moiety. This can be achieved by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Chromone Synthesis: The chromone core is synthesized via the cyclization of o-hydroxyacetophenone with ethyl formate in the presence of a base such as sodium ethoxide.

    Coupling Reaction: The benzothiazole and chromone derivatives are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Furan Carboxylation: Finally, the furan-2-carboxylate group is introduced through esterification or amidation reactions, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and chromone moieties, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromone and furan moieties, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings of the benzothiazole and chromone structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications in materials science.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate
  • 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate
  • 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Uniqueness

Compared to similar compounds, 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate stands out due to its unique combination of benzothiazole, chromone, and furan moieties

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11NO5S/c23-20-14(19-22-15-4-1-2-6-18(15)28-19)10-12-7-8-13(11-17(12)27-20)26-21(24)16-5-3-9-25-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARVHQHYIZLCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=CO5)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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